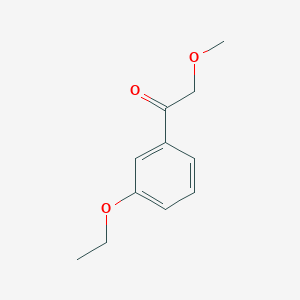

3'-Ethoxy-2-methoxyacetophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(3-ethoxyphenyl)-2-methoxyethanone |

InChI |

InChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)11(12)8-13-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

OSLZQARBWUPQCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)COC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3 Ethoxy 2 Methoxyacetophenone

Retrosynthetic Analysis and Key Disconnection Strategies for 3'-Ethoxy-2-methoxyacetophenone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond of the acetyl group and the carbon-oxygen bonds of the ether linkages.

The most logical disconnection is the bond between the aromatic ring and the acetyl group, suggesting a Friedel-Crafts acylation reaction. This approach identifies an appropriately substituted 1-ethoxy-2-methoxybenzene (B107308) as a key precursor and an acetylating agent, such as acetyl chloride or acetic anhydride, as the reaction partner.

Alternatively, disconnection of the ether bonds points towards a catechol-type precursor, specifically 3-hydroxy-2-methoxyphenone or 2-hydroxy-3-ethoxyacetophenone, which would then require selective etherification to introduce the final ethoxy or methoxy (B1213986) group, respectively. This strategy hinges on achieving high regioselectivity during the etherification step.

Classical and Contemporary Approaches to Acetophenone (B1666503) Ring System Formation

The formation of the acetophenone core is a critical step in the synthesis of this compound. Both traditional and modern methods are available for this transformation.

Friedel-Crafts Acylation Strategies for Aromatic Precursors of this compound

The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. alfa-chemistry.commasterorganicchemistry.com In the context of synthesizing this compound, this reaction would involve the acylation of 1-ethoxy-2-methoxybenzene with an acetylating agent. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsciencemadness.org

The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring. youtube.com The methoxy and ethoxy groups on the aromatic precursor are ortho-, para-directing activators. youtube.com Therefore, the substitution pattern of the starting material is crucial for directing the acetyl group to the desired position. In this case, starting with 1-ethoxy-2-methoxybenzene would likely lead to a mixture of isomers, requiring careful optimization of reaction conditions to favor the formation of the desired 3'-acetyl product.

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| Benzene (B151609), Acetic Anhydride | Anhydrous Aluminum Chloride | - | Reflux | Acetophenone | 71.8% |

| Anisole, Propionyl Chloride | Aluminum Chloride | Dichloromethane | - | 4'-Methoxypropiophenone | - |

This table presents examples of Friedel-Crafts acylation reactions to form acetophenone derivatives. sciencemadness.orgyoutube.com

Advanced Aryl Coupling and Ketone Synthesis Methods Applicable to this compound

Modern synthetic chemistry offers several advanced methods for the synthesis of aryl ketones that can be applied to this compound. These methods often provide higher yields and greater functional group tolerance compared to classical approaches.

One such method is the palladium-catalyzed coupling of arylboronic acids with acyl chlorides or anhydrides. organic-chemistry.org For the synthesis of our target molecule, this would involve the reaction of (3-ethoxy-2-methoxyphenyl)boronic acid with an acetylating agent. Another approach involves the nickel-catalyzed reductive coupling of aryl acids or anhydrides with alkyl halides. rsc.org Tandem reactions, such as the orthoplatinated triarylphosphite-catalyzed addition of arylboronic acids to aldehydes followed by oxidation, also provide an efficient route to aryl ketones. nih.gov

These contemporary methods offer milder reaction conditions and can often be performed in more environmentally friendly solvents, including water. organic-chemistry.org

Etherification Reactions for the Introduction of Methoxy and Ethoxy Moieties

The introduction of the methoxy and ethoxy groups is a key step in the synthesis of this compound, often achieved through etherification of a phenolic precursor.

Selective Alkylation of Phenolic Precursors in this compound Synthesis

The Williamson ether synthesis is a fundamental and versatile method for preparing ethers. wikipedia.orgbyjus.com It involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In the synthesis of this compound, this reaction can be used to introduce either the methoxy or the ethoxy group by reacting a corresponding dihydroxyacetophenone precursor with an appropriate alkylating agent (e.g., methyl iodide or ethyl bromide) in the presence of a base. jk-sci.comfrancis-press.com

A significant challenge in this approach is achieving regioselectivity, as the dihydroxyacetophenone precursor has two hydroxyl groups that can be alkylated. For instance, starting with 2',3'-dihydroxyacetophenone, one must selectively alkylate one hydroxyl group over the other. The choice of base and reaction conditions can significantly influence the outcome. For example, using a milder base like cesium bicarbonate (CsHCO₃) has been shown to favor mono-alkylation with high regioselectivity. nih.gov

| Reactant | Alkylating Agent | Base | Solvent | Product | Yield |

| 2,4-Dihydroxyacetophenone | 1-Bromopropane | CsHCO₃ | Acetonitrile (B52724) | 2-Hydroxy-4-propoxyacetophenone | Excellent |

| 2,4-Dihydroxyacetophenone | 1-Bromobutane | CsHCO₃ | Acetonitrile | 4-Butoxy-2-hydroxyacetophenone | Excellent |

This table illustrates the regioselective alkylation of dihydroxyacetophenones, a reaction type relevant to the synthesis of this compound. nih.gov

Optimization of Reaction Conditions for High Regioselectivity and Yield

Achieving high regioselectivity and yield in the etherification of phenolic precursors is paramount for an efficient synthesis. Several factors can be optimized to achieve this goal.

The choice of base is critical. Stronger bases may lead to the formation of di-alkylated byproducts. Milder bases, such as cesium bicarbonate, have been shown to provide excellent regioselectivity for mono-alkylation. nih.gov The nature of the solvent also plays a role; polar aprotic solvents like acetonitrile are often employed. nih.gov Reaction temperature and time are also important parameters to control to minimize side reactions. sciepub.com

Furthermore, the reactivity of the alkylating agent can influence the outcome. For instance, the reactivity of haloalkanes follows the order R-I > R-Br > R-Cl. francis-press.com By carefully controlling these reaction parameters, it is possible to selectively introduce the methoxy and ethoxy groups, leading to the desired this compound in high purity and yield.

Purification and Isolation Techniques for Synthetic this compound

The purification of acetophenone derivatives, including the target compound, typically involves a combination of chromatographic and non-chromatographic methods to remove unreacted starting materials, catalysts, and by-products.

Column chromatography is a fundamental and widely used technique for the purification of acetophenone derivatives. google.comscielo.br This method separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). youtube.com The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a packed column. A solvent or a mixture of solvents is then passed through the column, and fractions are collected sequentially.

For compounds similar to this compound, common solvent systems for elution include mixtures of hexane (B92381) and ethyl acetate (B1210297). scielo.br The polarity of the eluent is often gradually increased to effectively separate compounds with different polarities. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Table 1: Examples of Chromatographic Purification for Acetophenone Derivatives

| Compound | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| Substituted Benzopinacolones | Silica Gel | Ethyl acetate/Hexane (9:1 or 4:1) | scielo.br |

| 2,2-dialkoxyacetophenone derivatives | Silica Gel Column | Not specified | google.com |

Extractive distillation is another technique used for purifying industrial-scale production of acetophenone, particularly for separating impurities with close boiling points. This process involves introducing a high-boiling solvent to the distillation column to alter the relative volatility of the components, facilitating separation. google.com Solvents like diethylene glycol or dipropylene glycol have been employed for this purpose. google.com

Crystallization is an effective method for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. youtube.comyoutube.com An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. youtube.com

The general procedure involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. youtube.com Any insoluble impurities can be removed by hot filtration. The solution is then allowed to cool slowly, which reduces the solubility of the desired compound, causing it to crystallize while the impurities remain dissolved in the "mother liquor". youtube.comyoutube.com The pure crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering impurities. youtube.com For some syntheses, the product may precipitate directly from the reaction mixture upon cooling and can be collected by simple filtration. researchgate.net

Table 2: Key Steps in a Typical Recrystallization Protocol

| Step | Description | Purpose |

|---|---|---|

| Solvent Selection | Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. youtube.com | To maximize product recovery and purity. |

| Dissolution | Dissolve the impure solid in the minimum amount of hot solvent. youtube.com | To create a saturated solution and ensure impurities are also dissolved. |

| Filtration (optional) | If insoluble impurities are present, filter the hot solution. youtube.com | To remove solid impurities before crystallization. |

| Cooling | Allow the hot, saturated solution to cool slowly to room temperature, followed by an ice bath. youtube.comyoutube.com | To promote the formation of pure, well-defined crystals. Slow cooling is crucial for purity. youtube.com |

| Collection | Collect the formed crystals using vacuum filtration. youtube.com | To separate the pure solid product from the impure mother liquor. |

| Washing | Wash the collected crystals with a small amount of cold solvent. youtube.com | To remove any remaining mother liquor and dissolved impurities from the crystal surfaces. |

| Drying | Dry the crystals to remove any residual solvent. | To obtain the final, pure, dry product. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and improving process efficiency. rsc.orgjacsdirectory.com This involves strategies such as using safer solvents, employing catalytic methods to enhance atom economy, and reducing waste generation.

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more benign alternatives or to eliminate them entirely.

Solvent-free synthesis , or solid-state reaction, is an effective green methodology. Reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, which can lead to shorter reaction times, simpler work-up procedures, and high yields. researchgate.netjacsdirectory.comgctlc.org For instance, the Claisen-Schmidt condensation to form chalcones from acetophenones and benzaldehydes has been successfully performed under solvent-free conditions using solid sodium hydroxide (B78521). researchgate.netacs.org

Where a solvent is necessary, alternative solvent systems are explored.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is a highly desirable medium for organic reactions.

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. A common example is a mixture of choline (B1196258) chloride and zinc chloride, which can act as both a green solvent and a Lewis acid catalyst in reactions like Friedel-Crafts acylation, replacing volatile organic solvents. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-flammable and environmentally benign solvent alternative. It has been used in Friedel-Crafts acylations with solid acid catalysts, allowing for continuous processes with low environmental impact. researchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The concept of atom economy is a key metric for evaluating the sustainability of a chemical process. It measures the proportion of reactant atoms that are incorporated into the desired product. youtube.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful than substitution or elimination reactions, which generate by-products. youtube.com

Traditional methods for synthesizing acetophenones, like the Friedel-Crafts acylation , often use stoichiometric amounts of Lewis acid catalysts such as aluminum chloride (AlCl3). scribd.com These processes suffer from low atom economy as the catalyst is consumed and generates large volumes of hazardous aqueous waste during work-up. researchgate.netscribd.com

Greener catalytic approaches focus on using small quantities of highly active and recyclable catalysts.

Heterogeneous Solid Acid Catalysts: Zeolites and ion-exchange resins are reusable solid catalysts that can replace traditional Lewis acids in Friedel-Crafts reactions. researchgate.net They are easily separated from the reaction mixture, minimizing waste. P-toluenesulphonic acid (p-TSA) has also been used as a more environmentally friendly and biodegradable catalyst for related Fries rearrangements. scribd.comjocpr.com

Advanced Homogeneous Catalysts: The development of highly active metal-based catalysts allows for very low catalyst loading. For example, the liquid-phase oxidation of ethylbenzene (B125841) to acetophenone can be achieved with high yield using a Co(OAc)2 catalyst, with oxygen from the air serving as the ultimate oxidant in a highly atom-economical process. researchgate.net

Nanocatalysts: Bimetallic nanoparticles, such as iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP), have been developed for the selective hydrodeoxygenation of acetophenone derivatives. rsc.orgrsc.org These catalytic systems are highly active, selective, and can be used in continuous flow reactors, demonstrating high robustness and efficiency. rsc.org

Table 3: Comparison of Traditional and Green Catalytic Approaches for Acetophenone Synthesis

| Feature | Traditional Method (e.g., Friedel-Crafts) | Green Catalytic Approach |

|---|---|---|

| Catalyst | Stoichiometric AlCl3 or FeCl3 researchgate.net | Catalytic amounts of zeolites, p-TSA, metal complexes, or nanoparticles rsc.orgresearchgate.netscribd.com |

| Atom Economy | Low, due to stoichiometric catalyst use and by-product formation. youtube.com | High, especially in oxidation or addition reactions. researchgate.netnih.gov |

| Solvent | Often chlorinated solvents (e.g., CH2Cl2) or nitrobenzene. sciencemadness.orgstackexchange.com | Greener alternatives like water, scCO2, or solvent-free conditions. gctlc.orgresearchgate.net |

| Waste | Large volumes of acidic aqueous waste. scribd.com | Minimal waste, catalyst is often recyclable. researchgate.net |

| Conditions | Often harsh reaction conditions. | Generally milder and more selective conditions. researchgate.net |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of 3 Ethoxy 2 Methoxyacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon-hydrogen framework can be constructed.

Proton (¹H) NMR Spectral Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 3'-Ethoxy-2-methoxyacetophenone, the spectrum can be divided into distinct aromatic and aliphatic regions.

Aromatic Resonances: The protons on the substituted benzene (B151609) ring are expected to appear in the downfield region of the spectrum, typically between 6.8 and 7.8 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern (1', 2', 3') leads to a complex splitting pattern. The proton at the 6' position, being ortho to the electron-withdrawing acetyl group, would likely be the most deshielded. The protons at the 4' and 5' positions would show chemical shifts influenced by both the ethoxy and methoxy (B1213986) groups.

Aliphatic Resonances: The aliphatic protons of the ethoxy, methoxy, and acetyl groups appear in the upfield region.

Ethoxy Group (-OCH₂CH₃): This group gives rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The methylene protons are adjacent to an oxygen atom, causing a downfield shift to approximately 4.1 ppm. The methyl protons would appear further upfield, around 1.4 ppm.

Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet in the spectrum, typically around 3.9 ppm.

Acetyl Group (-COCH₃): The methyl protons of the acetyl group are also equivalent and appear as a distinct singlet, usually around 2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.8 | Multiplet (m) |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet (q) |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |

| Acetyl (-COCH₃) | ~2.6 | Singlet (s) |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet (t) |

Carbon-13 (¹³C) NMR Spectral Analysis and DEPT/APT Experiments

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (around 198 ppm). The aromatic carbons resonate between 110 and 160 ppm, with those bonded to oxygen (C-2' and C-3') being more downfield. The aliphatic carbons of the methoxy, ethoxy, and acetyl groups appear in the upfield region (< 70 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) Experiments: These experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

DEPT-135: Shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

APT: Shows CH and CH₃ carbons as positive signals, while quaternary and CH₂ carbons appear as negative signals.

For this compound, these experiments would confirm the presence of two CH₃ groups (acetyl and ethoxy), one CH₂ group (ethoxy), three aromatic CH groups, and three quaternary carbons (C-1', C-2', C-3', and the carbonyl carbon).

Table 2: Predicted ¹³C NMR and DEPT/APT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | APT Signal |

| Carbonyl (C=O) | ~198 | No Signal | Negative |

| Aromatic (C-O) | 145 - 160 | No Signal | Negative |

| Aromatic (C-H) | 110 - 135 | Positive | Positive |

| Aromatic (C-C=O) | ~138 | No Signal | Negative |

| Ethoxy (-OCH₂) | ~64 | Negative | Negative |

| Methoxy (-OCH₃) | ~56 | Positive | Positive |

| Acetyl (-CH₃) | ~26 | Positive | Positive |

| Ethoxy (-CH₃) | ~15 | Positive | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, primarily between protons on adjacent carbons. For this molecule, COSY would show correlations between the neighboring protons on the aromatic ring, as well as between the -CH₂- and -CH₃ protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the ethoxy -CH₂- protons to the ~64 ppm carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu It is vital for piecing together the molecular fragments. Key HMBC correlations would include:

The acetyl protons (~2.6 ppm) to the carbonyl carbon (~198 ppm) and the C-1' aromatic carbon.

The methoxy protons (~3.9 ppm) to the C-2' aromatic carbon.

The ethoxy methylene protons (~4.1 ppm) to the C-3' aromatic carbon and the ethoxy methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can help confirm the substitution pattern. For example, a NOESY spectrum should show a correlation between the methoxy protons and the proton at the C-6' position, and between the ethoxy protons and the proton at the C-4' position, confirming their relative positions on the ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. The molecular formula for this compound is C₁₁H₁₄O₃.

Calculated Exact Mass: 194.0943 Da

HRMS Measurement: An experimental HRMS measurement yielding a value extremely close to 194.0943 would confirm the molecular formula C₁₁H₁₄O₃, distinguishing it from other potential formulas with the same nominal mass.

Fragmentation Pathways and Mechanistic Interpretation of this compound

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern is a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. miamioh.edu Loss of a methyl radical (•CH₃, mass 15) from the molecular ion (M⁺•, m/z 194) would result in a highly stable acylium ion at m/z 179 . This is often a very prominent peak.

Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of an acetyl radical (•COCH₃, mass 43), generating a fragment ion at m/z 151 .

Ether Fragmentation: Cleavage within the ethoxy group, such as the loss of an ethyl radical (•C₂H₅, mass 29), would produce a fragment at m/z 165 .

McLafferty Rearrangement: While less likely without a longer alkyl chain, rearrangements involving the ether groups could lead to characteristic neutral losses.

The analysis of these fragments allows for the reconstruction of the molecular structure, corroborating the findings from NMR spectroscopy.

Table 3: Predicted Major Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 194 | [C₁₁H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 179 | [M - CH₃]⁺ | •CH₃ |

| 165 | [M - C₂H₅]⁺ | •C₂H₅ |

| 151 | [M - COCH₃]⁺ | •COCH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes.

For this compound, the IR spectrum provides definitive evidence for its key structural features: the ketone carbonyl group, the aromatic ring, and the two distinct ether linkages (methoxy and ethoxy). The analysis of the spectrum involves correlating the observed absorption bands (measured in wavenumbers, cm⁻¹) to specific vibrational modes.

Key Vibrational Frequencies for this compound:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the region of 1675-1685 cm⁻¹. This is a highly reliable indicator of the acetophenone (B1666503) core structure. spcmc.ac.in

Aromatic C=C Stretches: The benzene ring exhibits several stretching vibrations, typically appearing as a series of bands in the 1450-1600 cm⁻¹ region. For substituted acetophenones, prominent peaks are often observed around 1600 cm⁻¹ and 1490 cm⁻¹. spcmc.ac.in

C-O-C Ether Stretches: Aryl alkyl ethers, such as the methoxy and ethoxy groups in the target molecule, display strong C-O-C stretching bands. Two distinct bands are anticipated due to asymmetric and symmetric vibrations. The asymmetric stretch, often stronger, appears at higher wavenumbers (around 1240-1260 cm⁻¹), while the symmetric stretch is found near 1020-1050 cm⁻¹. spcmc.ac.inmdpi.com The ethoxy group itself introduces specific C-C-O vibrations, with an asymmetric mode near 1050 cm⁻¹ and a symmetric mode around 900 cm⁻¹. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. spcmc.ac.in In contrast, the aliphatic C-H stretches from the methyl and ethyl portions of the ether groups appear as stronger bands in the 2840-3000 cm⁻¹ range. spcmc.ac.in

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted aromatic ring provide information about the substitution pattern and typically appear in the 700-900 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | 1675 - 1685 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600, ~1490 | Medium to Strong |

| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |

| Aryl-Alkyl Ether | Symmetric C-O-C Stretch | 1020 - 1050 | Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2840 - 3000 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains an extended chromophore consisting of the benzene ring conjugated with the carbonyl group. This system gives rise to distinct electronic transitions and characteristic absorption bands in the UV region. The primary transitions are:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the C=O double bond. These typically result in strong absorption bands. For acetophenone derivatives, a strong absorption maximum is often seen around 250 nm. csic.es

n → π* Transitions: This involves the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally of lower energy and result in a weaker absorption band at a longer wavelength, often appearing as a shoulder or a distinct peak above 300 nm. csic.es

The positions and intensities of these absorption maxima (λ_max) can be influenced by the solvent polarity and the nature of the substituents on the aromatic ring. The methoxy and ethoxy groups, being electron-donating, can cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted acetophenone. Analysis of the UV-Vis spectrum is crucial for quantitative analysis using HPLC with a UV detector, as it helps in selecting the optimal wavelength for detection.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λ_max) | Solvent |

|---|---|---|

| π → π* | ~250 nm | Acetonitrile (B52724), Ethanol |

X-Ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals/Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For this compound, obtaining a suitable single crystal would allow for a complete solid-state structural elucidation. The analysis would yield a wealth of information that is unattainable by other methods:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule would be determined, revealing the preferred spatial orientation of the ethoxy, methoxy, and acetyl groups relative to the phenyl ring.

Crystal Packing: The data would show how individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as van der Waals forces, dipole-dipole interactions, or potential weak C-H···O hydrogen bonds that stabilize the crystal structure.

Stereochemistry and Planarity: The planarity of the benzene ring and the geometry around the carbonyl carbon would be confirmed.

While no crystal structure for this compound itself is publicly available, studies on related derivatives demonstrate the power of this technique. For example, the analysis of co-crystals or more complex derivatives reveals detailed insights into molecular geometry and intermolecular forces, which are crucial for understanding the material's physical properties. researchgate.netresearchgate.net The structure is typically solved and refined using standard computational techniques to achieve a final model of the atomic arrangement. researchgate.net

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized compound like this compound, chromatographic methods are indispensable for both verifying its purity and determining its concentration in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, producing a mass spectrum that serves as a molecular "fingerprint."

Analysis of this compound by GC-MS would provide:

Purity Assessment: The chromatogram would show a major peak for the target compound and minor peaks for any volatile impurities, starting materials, or byproducts. The relative peak areas can be used to estimate purity.

Structural Confirmation: The mass spectrum of the main peak would be compared against predicted fragmentation patterns. Key expected fragments for this compound would include the molecular ion (M⁺), a base peak from the loss of the acetyl group ([M-43]⁺), and other fragments corresponding to the loss of the methoxy ([M-31]⁺) or ethoxy ([M-45]⁺) groups. scirp.orghmdb.ca

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. It is particularly well-suited for the analysis of aromatic ketones.

For this compound, a reversed-phase HPLC method would typically be developed. researchgate.net In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net

Applications of HPLC include:

Quantitative Analysis: By creating a calibration curve from standards of known concentration, the exact amount of this compound in a sample can be determined with high precision and accuracy. researchgate.net A Diode-Array Detector (DAD) is often used, allowing monitoring at the optimal wavelengths identified by UV-Vis spectroscopy (e.g., ~250 nm or ~310 nm).

Purity Determination: HPLC can resolve the target compound from non-volatile impurities and isomers, providing a highly accurate assessment of purity (often expressed as area %). Method development may involve adjusting the mobile phase composition (e.g., by adding small amounts of acid or amine) to improve peak shape and resolution. researchgate.net

Preparative Isolation: By scaling up the HPLC process, the technique can be used to purify larger quantities of the compound, separating it from reaction byproducts to yield a high-purity sample for further research.

Table 3: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 250 nm or 310 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Purpose | Purity assessment, quantitative analysis, preparative purification |

Chemical Reactivity and Derivatization Studies of 3 Ethoxy 2 Methoxyacetophenone

Reactions at the Carbonyl Moiety of 3'-Ethoxy-2-methoxyacetophenone

The acetyl group's carbonyl is a primary site for nucleophilic addition and redox reactions, enabling the modification of the side chain.

The electrophilic carbon of the ketone in this compound is susceptible to attack by various carbon-based nucleophiles.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that react with ketones to form tertiary alcohols upon acidic workup. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction with this compound would involve the nucleophilic attack of the Grignard reagent's alkyl or aryl group on the carbonyl carbon. masterorganicchemistry.com This process breaks the C=O pi bond, forming a magnesium alkoxide intermediate, which is then protonated to yield the final alcohol product. libretexts.org The nature of the resulting tertiary alcohol can be varied by changing the specific Grignard reagent used. libretexts.org

| Grignard Reagent | Expected Product after Workup | Alcohol Class |

| Methylmagnesium bromide (CH₃MgBr) | 2-(3-Ethoxy-2-methoxyphenyl)propan-2-ol | Tertiary |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 2-(3-Ethoxy-2-methoxyphenyl)butan-2-ol | Tertiary |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1,1-Diphenyl-1-(3-ethoxy-2-methoxyphenyl)ethanol | Tertiary |

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orglumenlearning.com The reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a triphenylphosphonium salt with a strong base. lumenlearning.comlibretexts.org The ylide attacks the ketone carbonyl of this compound to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com This reaction is highly versatile for introducing a variety of substituted double bonds in place of the carbonyl oxygen.

| Wittig Reagent | Expected Alkene Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Ethoxy-2-methoxy-3-(prop-1-en-2-yl)benzene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-Ethoxy-3-(but-2-en-2-yl)-2-methoxybenzene |

| (Cyclohexylidene)triphenylphosphorane | 1-Ethoxy-3-(1-cyclohexylvinyl)-2-methoxybenzene |

Aldol (B89426) Condensations: Aldol condensations involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com this compound possesses acidic α-protons on its methyl group, allowing it to form an enolate under basic conditions. This enolate can then act as a nucleophile. In a self-condensation reaction, it could attack another molecule of this compound. More commonly, it would be reacted with an aldehyde that cannot form an enolate itself (a crossed-aldol or Claisen-Schmidt condensation) to prevent a mixture of products. The initial β-hydroxy ketone adduct readily dehydrates upon heating or under the reaction conditions to yield a conjugated enone.

The ketone functionality can be readily reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to give 1-(3'-Ethoxy-2'-methoxyphenyl)ethanol.

Conversely, the oxidation of the acetyl group is not a typical reaction under standard conditions. Strong oxidizing agents would likely affect other parts of the molecule, particularly the activated aromatic ring and the ether groups, leading to ring cleavage or other side reactions. Side-chain oxidation typically requires a benzylic C-H bond on a simple alkyl chain, which is not present in the same way in the acetyl group.

Electrophilic Aromatic Substitution Reactions on the this compound Ring System

The benzene (B151609) ring of this compound is electron-rich due to the presence of two alkoxy substituents, making it highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org

Both the methoxy (B1213986) (-OCH₃) and ethoxy (-OC₂H₅) groups are powerful activating groups and are ortho, para-directors. libretexts.org This is because the oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, stabilizing the positive charge in the arenium ion intermediate that forms during the substitution process. uci.eduyoutube.com

In this compound, the substituents are adjacent. The directing effects must be considered in concert:

2'-Methoxy group: Directs incoming electrophiles to its ortho position (the 1' position, which is occupied by the acetyl group) and its para position (the 5' position).

3'-Ethoxy group: Directs incoming electrophiles to its ortho positions (the 2' and 4' positions) and its para position (the 6' position).

Considering the available positions (4', 5', 6'), substitution is most likely to occur at the positions activated by these groups. The 4' and 6' positions are activated by the ethoxy group, while the 5' position is activated by the methoxy group. The acetyl group is a deactivating, meta-director, which would direct to the 5' position, reinforcing the directing effect of the methoxy group. However, the combined activating power of the two alkoxy groups generally overrides the deactivating effect of the acetyl group. Steric hindrance may also play a role, potentially disfavoring substitution at the 4' position, which is flanked by the ethoxy group and the acetyl group's potential bulk. Therefore, a mixture of products at the 4', 5', and 6' positions is possible, with the precise ratio depending on the specific electrophile and reaction conditions.

Nitration: The introduction of a nitro (-NO₂) group onto the aromatic ring is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.org For substituted acetophenones, such as methoxyacetophenone derivatives, nitration can be achieved effectively, sometimes with the use of a catalyst to improve reaction rates and yields. google.com Based on the directing effects discussed, nitration of this compound is expected to yield a mixture of 4'-nitro, 5'-nitro, and 6'-nitro isomers.

Halogenation: Halogenation involves treating the compound with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). uci.edu The catalyst polarizes the halogen molecule, creating a potent electrophile. Similar to nitration, halogenation will occur at the positions most activated by the alkoxy groups, leading to a mixture of halogenated products at the 4', 5', and 6' positions.

Reactions Involving Ether Cleavage or Interconversion of Methoxy and Ethoxy Groups

Ether groups are generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. libretexts.orglibretexts.org

In the case of aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and sp²-hybridized carbons are not susceptible to Sₙ2 attack. masterorganicchemistry.com

Cleavage of the Methoxy Group: Treatment with one equivalent of HBr or HI would likely lead to the cleavage of the methyl group, yielding 3'-Ethoxy-2'-hydroxyacetophenone and methyl halide.

Cleavage of the Ethoxy Group: Similarly, the ethyl group can be cleaved to produce 2'-Methoxy-3'-hydroxyacetophenone and an ethyl halide.

Selective cleavage of one ether group in the presence of the other is challenging and would depend on subtle differences in their reactivity or the use of specialized reagents. Complete cleavage of both ether groups with excess strong acid would result in the formation of 2',3'-dihydroxyacetophenone.

Formation of Key Derivatives from this compound as Chemical Synthons

This compound serves as a versatile starting material for the synthesis of a range of derivatives. Its ketone functionality and adjacent α-hydrogens are prime sites for condensation and cyclization reactions, leading to the formation of chalcones, heterocyclic compounds, and Schiff bases, which are themselves important intermediates in medicinal and materials chemistry.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds synthesized from acetophenones. The primary method for synthesizing chalcone (B49325) derivatives from this compound is the Claisen-Schmidt condensation. numberanalytics.comwikipedia.org This reaction involves the base- or acid-catalyzed condensation between an acetophenone (B1666503) and an aromatic aldehyde that lacks α-hydrogens. numberanalytics.comwikipedia.org

In a typical base-catalyzed procedure, this compound is treated with a selected aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a polar solvent like ethanol. researchgate.netnih.gov The reaction proceeds at room temperature or with gentle heating. researchgate.net The use of a base facilitates the deprotonation of the α-carbon of the acetophenone, forming a reactive enolate ion which then acts as a nucleophile. numberanalytics.com Acid-catalyzed methods, using catalysts like concentrated sulfuric acid, are also employed. nih.gov The resulting chalcones are α,β-unsaturated ketones, where the substitution pattern depends on the chosen aldehyde.

The general reaction is as follows:

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetophenone Reactant | Aldehyde Reactant | Catalyst | Resulting Chalcone Derivative |

| This compound | Benzaldehyde | NaOH / Ethanol | (E)-1-(3-ethoxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | NaOH / Ethanol | (E)-1-(3-ethoxy-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | H₂SO₄ / Ethanol | (E)-3-(4-chlorophenyl)-1-(3-ethoxy-2-methoxyphenyl)prop-2-en-1-one |

The derivatives of this compound, particularly chalcones, are key intermediates for synthesizing various heterocyclic compounds.

Isoxazoles: Substituted isoxazoles can be readily prepared from the chalcone derivatives of this compound. A common method involves the cyclization of the α,β-unsaturated ketone system with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.net The reaction proceeds through the formation of a hydroxylamine adduct, followed by intramolecular cyclization and dehydration to yield the stable five-membered isoxazole (B147169) ring. The regiochemistry of the final product is influenced by the reaction conditions. organic-chemistry.org

Another synthetic route involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ) and an alkyne or a β-dicarbonyl compound. nih.govolemiss.edu For instance, the diketone precursor derived from this compound can react with a nitrile oxide to form a 3,4,5-trisubstituted isoxazole. nih.gov

Chromones: The synthesis of chromones (1-benzopyran-4-ones) typically requires an o-hydroxyacetophenone as the starting material. tutorsglobe.comresearchgate.net If a derivative such as 2'-hydroxy-3'-ethoxyacetophenone is used, several pathways to chromones are available. One classic method involves condensation with ethyl acetate (B1210297) in the presence of sodium, followed by acid-catalyzed cyclization. A more direct route is the condensation of the o-hydroxyacetophenone with ethyl formate (B1220265) in the presence of a base to form a β-dicarbonyl intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration. tutorsglobe.com Vilsmeier-Haack methodology using reagents like a 2,4,6-trichloro-1,3,5-triazine/dimethylformamide complex can also be used for a one-pot synthesis of chromones from 2-hydroxyacetophenones. researchgate.net

Table 2: Synthesis of Heterocycles from this compound Derivatives

| Starting Material | Reagent(s) | Heterocyclic Product |

| Chalcone derivative | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base | 3,5-Disubstituted Isoxazole |

| 2'-Hydroxy-3'-ethoxyacetophenone | 1. Ethyl formate, Na2. Acid (e.g., HCl) | 8-Ethoxy-4H-chromen-4-one |

| 2'-Hydroxy-3'-ethoxyacetophenone | 2,4,6-Trichloro-1,3,5-triazine / DMF | 8-Ethoxy-4H-chromen-4-one |

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. researchgate.net These reactions typically occur by refluxing the ketone with the amine or hydrazine (B178648) in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration step. rasayanjournal.co.inajchem-a.com

The formation of a Schiff base involves the nucleophilic addition of the amine to the carbonyl carbon, creating a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond. ajchem-a.com Similarly, hydrazines react to form hydrazones, which can be important intermediates for the synthesis of other nitrogen-containing heterocycles. nih.gov For example, a new aroyl hydrazone was successfully prepared via the condensation of 2-hydroxy-4-methoxyacetophenone and 4-nitrobenzoyl hydrazine. nih.gov

Table 3: Formation of Schiff Bases and Hydrazones

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | An imine with a C=N-R bond |

| Hydrazine (H₂N-NH₂) | Hydrazone | A hydrazone with a C=N-NH₂ bond |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | A hydrazone with a C=N-NH-R bond |

| Aroyl Hydrazine (R-CO-NH-NH₂) | Aroyl Hydrazone | An N-aroylhydrazone |

Mechanistic Investigations into the Chemical Transformations of this compound

Understanding the reaction mechanisms for the derivatization of this compound is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Claisen-Schmidt Condensation Mechanism: The formation of chalcones via the Claisen-Schmidt condensation proceeds through a base-catalyzed aldol-type mechanism. numberanalytics.combyjus.com

Enolate Formation: A strong base, typically hydroxide, abstracts an acidic α-hydrogen from the methyl group of this compound, forming a resonance-stabilized enolate ion. byjus.comlibretexts.org

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone (an aldol adduct).

Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon leads to the elimination of a hydroxide ion, forming the final, highly conjugated and stable α,β-unsaturated ketone, known as a chalcone. youtube.com This final step is driven by the formation of the extended conjugated system.

Cyclization Reaction Mechanisms:

Isoxazole Formation from Chalcones: The reaction of a chalcone with hydroxylamine begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the β-carbon of the chalcone's α,β-unsaturated system (a Michael addition). This is followed by an intramolecular nucleophilic attack of the oxygen atom of the hydroxylamine onto the carbonyl carbon. The resulting cyclic intermediate then dehydrates to form the aromatic isoxazole ring.

Chromone (B188151) Formation: In the synthesis of chromones from o-hydroxyacetophenones and ethyl formate (a Claisen-like condensation), the mechanism starts with the base-catalyzed formation of the acetophenone's enolate. This enolate attacks the ethyl formate, and subsequent loss of an ethoxide ion yields a β-dicarbonyl intermediate. In the presence of acid, the phenolic hydroxyl group attacks one of the carbonyl carbons in an intramolecular fashion. The resulting hemiacetal-like intermediate then eliminates water to form the stable, aromatic pyrone ring of the chromone structure. tutorsglobe.com

Schiff Base and Hydrazone Formation Mechanism: The formation of an imine or hydrazone is a nucleophilic addition-elimination reaction.

Nucleophilic Attack: The nitrogen atom of the primary amine or hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral aminoalcohol intermediate known as a carbinolamine.

Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen atom to yield the final neutral Schiff base or hydrazone and regenerate the acid catalyst.

Theoretical and Computational Studies on 3 Ethoxy 2 Methoxyacetophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, conformational preferences, and electronic structures with a high degree of accuracy.

Density Functional Theory (DFT) for Optimized Structures and Conformation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules the size of 3'-Ethoxy-2-methoxyacetophenone. DFT methods are used to determine the molecule's equilibrium geometry, which corresponds to the lowest energy arrangement of its atoms.

The process involves an iterative optimization procedure where the forces on each atom are calculated and minimized. This leads to the prediction of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For a flexible molecule like this compound, which has rotatable bonds in its ethoxy and methoxy (B1213986) groups, a conformational analysis is crucial. This involves exploring the potential energy surface to identify different stable conformations (local minima) and the transition states that connect them. The results of such an analysis would reveal the most likely shapes the molecule adopts.

Vibrational Frequency Analysis for Spectroscopic Data Correlation

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two primary purposes. First, it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies). Second, it predicts the molecule's vibrational spectra (infrared and Raman).

Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as the stretching of a C=O bond or the bending of a C-H bond. These theoretical frequencies can be compared with experimental spectroscopic data, providing a powerful tool for structural elucidation. For this compound, this analysis would help assign the peaks in its experimental IR and Raman spectra to specific molecular vibrations.

Analysis of Electronic Properties and Reactivity Descriptors

Beyond molecular structure, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more reactive. For this compound, the distribution and energies of these frontier orbitals would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (often colored red) are associated with electron-rich areas, such as those around electronegative atoms like oxygen, and are indicative of sites prone to electrophilic attack. Conversely, regions of positive electrostatic potential (often colored blue) correspond to electron-poor areas and are susceptible to nucleophilic attack. An MEP analysis of this compound would clearly illustrate the electron-rich carbonyl oxygen and the relative electron distribution on the aromatic ring, providing a visual guide to its reactive behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with Lewis structure concepts. uni-muenchen.dewisc.edu This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that are easier to interpret chemically.

NBO analysis can quantify the electron density in bonds and lone pairs, reveal details about hybridization, and identify stabilizing interactions like hyperconjugation. youtube.com For instance, it can describe the delocalization of electron density from a filled bonding orbital or a lone pair into an adjacent empty antibonding orbital. rsc.org In the case of this compound, NBO analysis would provide quantitative insights into the nature of the covalent bonds, the charge on each atom, and the delocalization of electron density within the aromatic system and between the substituents and the ring.

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research that specifically models the reaction mechanisms or calculates the transition states involving this compound. Such studies would typically employ quantum mechanics methods, like Density Functional Theory (DFT), to map out the energy profiles of potential reactions, identify the structures of transition states, and calculate activation energies. This information is crucial for understanding reaction kinetics and selectivity. However, no such investigations have been published for this particular compound.

Molecular Dynamics Simulations to Understand Conformations and Intermolecular Interactions

Similarly, there are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would provide valuable insights into the conformational landscape of the molecule, revealing the most stable arrangements of its ethoxy, methoxy, and acetophenone (B1666503) groups. Furthermore, these simulations could elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in both the solid state and in solution. This data is fundamental for predicting physical properties like melting point, boiling point, and solubility. The absence of such studies means that the conformational preferences and interaction patterns of this compound remain unexplored from a computational standpoint.

Research Applications of 3 Ethoxy 2 Methoxyacetophenone As a Chemical Synthon or Building Block

Utilization in the Synthesis of Complex Organic Molecules

Substituted acetophenones are a well-established class of intermediates in organic synthesis. Their versatile reactivity allows them to serve as foundational scaffolds for a diverse array of more complex molecules. For instance, various amino- and methoxy-substituted acetophenones are pivotal in the diversity-oriented synthesis of natural product analogs such as flavones and coumarins. Similarly, compounds like 4-methoxyacetophenone are recognized as valuable intermediates in the production of pharmaceuticals and agrochemicals.

However, specific documented instances of 3'-Ethoxy-2-methoxyacetophenone being utilized in these capacities are not present in the current body of scientific literature. The following subsections reflect this lack of specific applications.

As a Precursor in Natural Product Analog Synthesis

There is no available research detailing the use of this compound as a precursor in the synthesis of natural product analogs.

Contribution to the Construction of Agrochemical Precursors

There is a lack of documented evidence for the contribution of this compound to the construction of agrochemical precursors.

Integration into Novel Materials Science Research

The application of acetophenone (B1666503) derivatives can extend to materials science, where they may serve as monomers or functional building blocks for specialized polymers and organic electronic materials. This is often dependent on the specific functionalities present on the aromatic ring.

Despite this potential, there is no specific information available in the scientific literature regarding the integration of this compound into materials science research.

As a Monomer or Building Block for Specialty Polymers and Copolymers

No research has been found that describes the use of this compound as a monomer or building block for the synthesis of specialty polymers or copolymers.

Potential as a Component in Organic Electronic or Optoelectronic Materials

There is no information in the current scientific literature to suggest that this compound has been investigated as a potential component in organic electronic or optoelectronic materials.

Role in Catalyst Design and Ligand Synthesis for Coordination Chemistry

Extensive research into the applications of acetophenone derivatives has revealed their significant potential as foundational structures in the development of novel ligands for coordination chemistry. The reactivity of the ketone functional group, coupled with the diverse substitution patterns possible on the aromatic ring, allows for the synthesis of a wide array of Schiff bases and other multidentate ligands. These ligands, in turn, can coordinate with various metal centers to form stable complexes, some of which exhibit catalytic activity.

While the broader class of substituted acetophenones has been explored in this context, specific research detailing the role of This compound as a chemical synthon or building block in catalyst design and ligand synthesis for coordination chemistry is not prominently available in the reviewed scientific literature. The unique electronic and steric properties imparted by the ethoxy and methoxy (B1213986) groups at the 3' and 2' positions, respectively, suggest that ligands derived from this compound could offer distinct coordination environments and catalytic functionalities. However, dedicated studies focusing on the synthesis and characterization of such ligands and their corresponding metal complexes are not sufficiently documented to provide a detailed account of their specific applications in catalyst design.

The general synthetic route for creating ligands from acetophenone derivatives typically involves the condensation reaction of the ketone with a primary amine. This reaction yields a Schiff base, which contains an imine (C=N) functional group that can act as a coordination site for metal ions. The nature of the R-group on the primary amine and any additional functional groups on either the acetophenone or the amine can lead to the formation of bidentate, tridentate, or even polydentate ligands. These ligands can then be used to synthesize coordination complexes with transition metals, lanthanides, and actinides. The resulting metal complexes can be investigated for their catalytic efficacy in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Despite the established methodologies for ligand synthesis from acetophenone precursors, specific examples and detailed research findings concerning the application of this compound in this field remain elusive in the available literature. Therefore, a comprehensive analysis of its role in catalyst design and ligand synthesis for coordination chemistry cannot be provided at this time.

Future Research Directions and Emerging Avenues for 3 Ethoxy 2 Methoxyacetophenone

Development of Chemo- and Regioselective Transformations of 3'-Ethoxy-2-methoxyacetophenone

A primary challenge and opportunity in the study of this compound lies in controlling the chemo- and regioselectivity of its reactions. The molecule contains multiple reactive sites: the aromatic ring, the carbonyl group, and the benzylic protons of the acetyl group. Future research should focus on developing methodologies that can precisely target one of these sites in the presence of the others.

The directing effects of the ethoxy and methoxy (B1213986) groups on the aromatic ring are a key area for investigation. While both are ortho-, para-directing, their relative influence on electrophilic aromatic substitution needs to be systematically studied under various reaction conditions. mdpi.com The development of reaction protocols that can selectively functionalize the C4', C5', or C6' positions of the aromatic ring would be a significant advancement. This could involve the use of sterically demanding reagents or specific catalysts to favor one position over the others.

Furthermore, the reactivity of the carbonyl group and the adjacent methyl group offers avenues for a variety of transformations, including aldol (B89426) condensations, α-functionalization, and reductions. researchgate.net A key research goal will be to achieve high chemoselectivity, for instance, by modifying the carbonyl group without affecting the aromatic ring or vice versa. study.com

Below is a table outlining potential chemo- and regioselective transformations that warrant investigation.

| Transformation Type | Potential Reagents/Conditions | Target Site | Anticipated Product | Research Goal |

| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., NBS, NCS) with Lewis acid catalysts | Aromatic Ring (C4', C5', or C6') | Substituted this compound | Achieving high regioselectivity in substitution patterns. |

| α-Functionalization | LDA followed by electrophile (e.g., alkyl halide, aldehyde) | α-Carbon of Acetyl Group | α-Substituted acetophenone (B1666503) derivative | Selective functionalization without competing aromatic reactions. |

| Carbonyl Reduction | Sodium borohydride (B1222165) (NaBH₄), Baker's yeast | Carbonyl Group | 1-(3-Ethoxy-2-methoxyphenyl)ethanol | Chemoselective reduction of the ketone in the presence of other functional groups. |

| Condensation Reactions | Aldehydes or ketones with base or acid catalysis | α-Carbon and Carbonyl Group | Chalcone (B49325) or aldol adduct | Controlled condensation to form larger, more complex molecules. |

This table is illustrative and represents potential research avenues.

Exploration of Novel Catalytic Systems for this compound Synthesis and Reactions

The development of novel catalytic systems will be instrumental in advancing the synthesis and functionalization of this compound. While traditional methods like Friedel-Crafts acylation can be employed for its synthesis, future research should explore more sustainable and efficient catalytic routes. researchgate.netresearchgate.netgoogle.com

Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer advantages in terms of reusability and simplified product purification. researchgate.netresearchgate.net Investigating the use of shape-selective zeolites could lead to highly regioselective acylation reactions to produce this compound or its isomers. Similarly, functionalized MOFs could serve as catalysts for a range of transformations on the molecule itself.

Transition-metal catalysis also presents a fertile ground for research. Catalysts based on palladium, rhodium, or nickel could be employed for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring. The development of ligands that can fine-tune the activity and selectivity of these metal catalysts will be crucial.

| Catalyst Type | Potential Application | Anticipated Advantages | Key Research Challenge |

| Zeolites (e.g., H-Beta, H-ZSM-5) | Regioselective Friedel-Crafts acylation for synthesis. | High selectivity, reusability, environmentally friendly. researchgate.netresearchgate.net | Optimizing catalyst structure and reaction conditions for desired isomer. |

| Metal-Organic Frameworks (MOFs) | Catalysis of condensation or oxidation reactions. | Tunable porosity and active sites, high surface area. | Ensuring catalyst stability under reaction conditions. |

| Palladium Cross-Coupling Catalysts | C-H activation and functionalization of the aromatic ring. | Direct and efficient formation of C-C and C-X bonds. | Achieving high regioselectivity in C-H activation. |

| Chiral Organocatalysts | Asymmetric reduction of the carbonyl group. | Metal-free synthesis of chiral alcohols, high enantioselectivity. | Development of catalysts tailored to the specific substrate. |

This table provides examples of catalytic systems and their potential applications in the context of this compound.

Application of Machine Learning and AI in Predicting this compound Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) into chemical research offers a powerful tool for accelerating discovery. nips.ccrsc.org In the context of this compound, ML models can be developed to predict its reactivity in various chemical transformations. nih.govchemrxiv.org

By training algorithms on large datasets of known reactions of similar aromatic ketones, it may be possible to predict the outcomes of new, untested reactions of this compound with a high degree of accuracy. nih.gov This could significantly reduce the amount of trial-and-error experimentation required, saving time and resources. For instance, an ML model could predict the most likely site of electrophilic attack on the aromatic ring under a given set of conditions or forecast the yield of a particular reaction. rsc.org

Furthermore, AI could be used in retrosynthetic analysis to identify novel and efficient synthetic routes to this compound and its derivatives. These computational approaches can help to prioritize the most promising research directions for laboratory investigation.

| Machine Learning Application | Description | Potential Impact | Data Requirements |

| Regioselectivity Prediction | Training a model to predict the major product of electrophilic aromatic substitution reactions. rsc.org | Faster identification of optimal reaction conditions for selective functionalization. | A large dataset of reactions on substituted aromatic compounds. |

| Reaction Yield Prediction | Developing an algorithm to forecast the yield of a reaction based on starting materials, reagents, and conditions. | Prioritization of high-yielding synthetic routes, reducing experimental effort. | Extensive experimental data on the reactions of acetophenone derivatives. |

| Catalyst Design | Using AI to propose novel catalyst structures for specific transformations of the target molecule. | Acceleration of the discovery of new and more efficient catalysts. | A database of catalyst structures and their performance in relevant reactions. |

| Retrosynthetic Analysis | Employing AI tools to design synthetic pathways to complex molecules derived from this compound. | Uncovering non-obvious and potentially more efficient synthetic strategies. | A comprehensive database of known chemical reactions and their mechanisms. |

This table outlines how machine learning and AI can be applied to the study of this compound.

Interdisciplinary Approaches for Expanding the Synthetic Utility of this compound

The full potential of this compound can be realized through interdisciplinary collaborations. By partnering with researchers in fields such as materials science, medicinal chemistry, and agrochemistry, new applications for this molecule and its derivatives can be uncovered.

In materials science, for example, derivatives of this compound could be explored as monomers for the synthesis of novel polymers with tailored optical or electronic properties. The presence of multiple functional groups allows for a variety of polymerization strategies.

In medicinal chemistry, the acetophenone scaffold is a common feature in many biologically active compounds. nih.gov Systematic modification of the ethoxy, methoxy, and acetyl groups could lead to the discovery of new drug candidates. Collaboration with biologists and pharmacologists would be essential to screen these compounds for therapeutic activity.

Similarly, in the field of agrochemicals, acetophenone derivatives have shown promise as pesticides and herbicides. researchgate.netnih.gov Research in this area could focus on synthesizing and testing new derivatives of this compound for their potential use in crop protection.

| Interdisciplinary Field | Potential Application of this compound Derivatives | Collaborative Research Focus |

| Materials Science | Synthesis of functional polymers, liquid crystals, or organic light-emitting diodes (OLEDs). | Exploring the relationship between molecular structure and material properties. |

| Medicinal Chemistry | Development of new therapeutic agents (e.g., anti-inflammatory, anticancer, or antimicrobial). | Design, synthesis, and biological evaluation of novel compounds. |

| Agrochemicals | Discovery of new herbicides, insecticides, or fungicides. researchgate.netnih.gov | Investigating the structure-activity relationship for pesticidal properties. |

| Photochemistry | Use as photoinitiators or in the development of photoremovable protecting groups. | Studying the photochemical behavior and reactivity of the molecule and its derivatives. |

This table illustrates potential interdisciplinary research avenues for expanding the utility of this compound.

Q & A

Basic: What are the key safety protocols for handling 3'-Ethoxy-2-methoxyacetophenone in laboratory settings?

Answer:

- Hazard Identification : Classified under GHS as harmful (oral, dermal, inhalation) based on structural analogs like 3-hydroxy-4-methoxyacetophenone .

- Handling : Use local exhaust ventilation, wear nitrile gloves, and respiratory protection (e.g., FFP2 masks) to minimize dust exposure .

- Storage : Store in airtight containers away from oxidizers and heat sources. Monitor for decomposition via TGA/DSC analysis .

- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent environmental contamination .

Basic: What synthetic routes are effective for producing this compound?

Answer:

- Friedel-Crafts Acylation : React 3-ethoxy-2-methoxyphenol with acetyl chloride in the presence of AlCl₃. Optimize reaction time (6–8 hrs) and temperature (0–5°C) to minimize side products like diacetylated derivatives .

- Purification : Use fractional distillation (bp ~150–160°C) followed by recrystallization from ethanol/water (yield >85%, purity >95%) .

- Validation : Confirm structure via ¹H NMR (δ 2.5 ppm for acetyl group, δ 3.8–4.2 ppm for ethoxy/methoxy protons) .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

- DFT Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and dipole moments. Becke’s exact-exchange corrections improve accuracy for aromatic systems .

- Solvent Effects : Simulate in ethanol using the polarizable continuum model (PCM) to assess solvatochromic shifts. Compare with experimental UV-Vis spectra (λ_max ~270 nm) .

- Reactivity Descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Advanced: What challenges arise in crystallographic analysis of this compound derivatives?

Answer:

- Crystal Growth : Slow evaporation from DCM/hexane (1:3) at 4°C yields diffraction-quality crystals. Avoid methanol due to polymorphic instability .